![molecular formula C16H23ClN4O2 B11942067 2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate CAS No. 882865-06-7](/img/structure/B11942067.png)
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate is a complex organic compound with the molecular formula C16H23ClN4O2.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate typically involves multiple steps. One common method includes the Friedländer condensation, which involves the reaction of an anthranilic acid derivative with a ketone in the presence of a catalyst . Another approach is the multicomponent synthesis, which combines several reactants in a single reaction vessel to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of green chemistry and process optimization are often applied to improve yield and reduce waste in industrial settings.
化学反応の分析
Types of Reactions
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various alcohols or amines .
科学的研究の応用
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent sensor due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-(4-methanesulfonyl-phenyl)-amine hydrochloride: Another pyrazoloquinoline derivative with similar biological activities.
1H-Pyrazolo[3,4-b]quinolines: A broader class of compounds with diverse applications in chemistry and biology.
Uniqueness
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate stands out due to its specific structural features and unique combination of biological activities. Its potential as a fluorescent sensor and therapeutic agent makes it a valuable compound for further research and development .
特性
CAS番号 |
882865-06-7 |
|---|---|
分子式 |
C16H23ClN4O2 |
分子量 |
338.83 g/mol |
IUPAC名 |
2-[(1,3-dimethylpyrazolo[3,4-b]quinolin-4-yl)amino]butan-1-ol;hydrate;hydrochloride |
InChI |
InChI=1S/C16H20N4O.ClH.H2O/c1-4-11(9-21)17-15-12-7-5-6-8-13(12)18-16-14(15)10(2)19-20(16)3;;/h5-8,11,21H,4,9H2,1-3H3,(H,17,18);1H;1H2 |
InChIキー |
BEFGJYZXTNOPSN-UHFFFAOYSA-N |
正規SMILES |
CCC(CO)NC1=C2C(=NN(C2=NC3=CC=CC=C31)C)C.O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


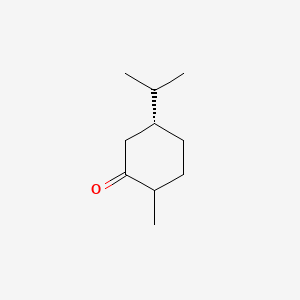
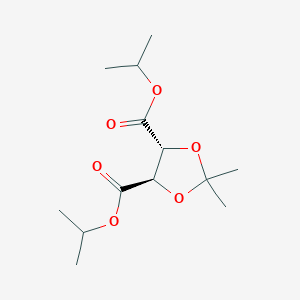
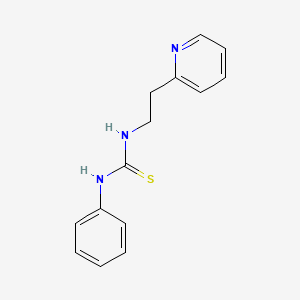

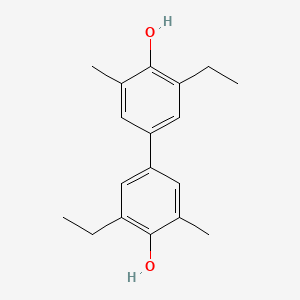
methanone](/img/structure/B11942024.png)
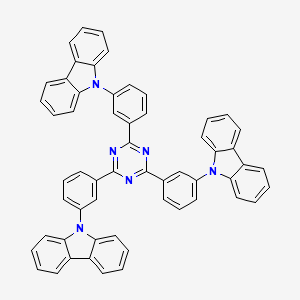
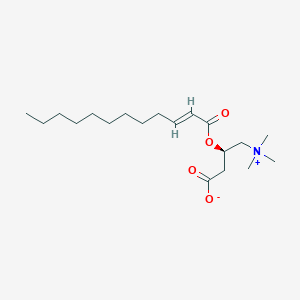


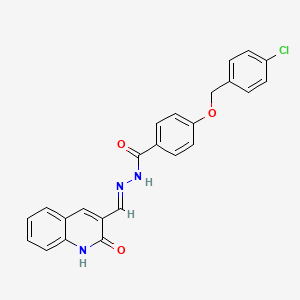
![2-[(2,4-Dimethylanilino)methylene]malononitrile](/img/structure/B11942054.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11942058.png)

